molecular formula C11H17NO4 B1531747 (E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 1704357-79-8

(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1531747
CAS No.: 1704357-79-8
M. Wt: 227.26 g/mol
InChI Key: FAFJQKYULFHZES-NSCUHMNNSA-N
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Description

(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a high-value chemical building block designed for research applications in medicinal chemistry and drug discovery. This compound belongs to the class of α,β-unsaturated carboxylic acids, which are renowned for their versatility as intermediates in organic synthesis . The molecule features a piperidine ring substituted with a hydroxyethyl group, conferring both hydrogen-bonding donor and acceptor capabilities, which can be crucial for optimizing target binding and physicochemical properties in lead compounds. The (E)-configured double bond conjugated to the carbonyl group creates a reactive Michael acceptor system, enabling this molecule to participate in key transformations such as conjugate additions and cycloaddition reactions . This specific structural motif is frequently explored in the synthesis of targeted therapeutic agents. Analogous compounds within this chemical family are well-documented as critical intermediates in the development of kinase inhibitors, such as Dacomitinib, an approved treatment for non-small cell lung cancer . The piperidine and unsaturated keto-acid backbone serves to introduce a pharmacophore that can irreversibly bind to enzyme targets. As such, this building block is of significant interest for researchers developing novel small-molecule inhibitors in oncology and other disease areas. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-4-[4-(1-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-8(13)9-4-6-12(7-5-9)10(14)2-3-11(15)16/h2-3,8-9,13H,4-7H2,1H3,(H,15,16)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFJQKYULFHZES-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1CCN(CC1)C(=O)/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, with the CAS number 1704357-79-8, is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C11H17NO4C_{11}H_{17}NO_4, and it has a molecular weight of 227.26 g/mol. The compound features a piperidine ring and a keto-enol system, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Purity≥95%
CAS Number1704357-79-8

Antimicrobial Activity

A study investigating similar piperidine derivatives found that modifications at the 4-position significantly affected their antimicrobial efficacy against various bacterial strains. The presence of hydroxyethyl groups was associated with enhanced solubility and bioavailability, which could translate to improved antimicrobial activity in vivo.

Neuropharmacological Studies

In neuropharmacological assessments, compounds structurally similar to this compound demonstrated significant binding affinity for serotonin receptors. This suggests potential applications in treating mood disorders or anxiety-related conditions.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of piperidine derivatives.
    • Method : In vitro testing against Gram-positive and Gram-negative bacteria.
    • Results : Derivatives exhibited varying degrees of inhibition; compounds with hydroxyethyl substitutions showed enhanced activity against E. coli and S. aureus.
  • Case Study on Neuroactive Properties :
    • Objective : Assessment of binding affinity to serotonin receptors.
    • Method : Radiolabeled ligand binding assays.
    • Results : Compounds similar in structure demonstrated a significant increase in receptor binding compared to controls, indicating potential use in neuropharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of (E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid with its analogs, derived from the evidence provided:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Solubility pKa Purity Key Observations Source
(E)-4-[4-(1-Hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid (Target Compound) 1-Hydroxyethyl C₁₁H₁₇NO₄ 227.26 (calculated) Predicted low water solubility (hydroxyl may enhance polarity) ~2.8–3.5 (estimated) N/A Hypothesized enhanced hydrogen-bonding capacity due to hydroxyl group. N/A
(E)-4-(4-Difluoromethylpiperidin-1-yl)-4-oxobut-2-enoic acid Difluoromethyl C₁₀H₁₃F₂NO₃ 233.21 Not reported N/A ≥95% Higher lipophilicity due to fluorine substituents; discontinued commercial availability.
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methylanilino C₁₁H₁₁NO₃ 205.21 Insoluble in water; soluble in DMSO, acetone 2.81 ± 0.25 94.23% Acidic dissociation enables titration-based analysis; synthesized via maleic anhydride and p-toluidine.
(Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid 4-Ethylpiperazine C₁₀H₁₆N₂O₃ 212.25 Not reported N/A N/A Basic piperazine moiety may improve solubility in acidic conditions.
4-Oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid 4-Phenylpiperazine C₁₄H₁₆N₂O₃ 260.29 Not reported N/A N/A Aromatic phenyl group increases molecular weight and potential π-π interactions.
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid 4-Nitrophenyl C₁₀H₇NO₅ 221.17 Not reported N/A N/A Nitro group confers strong electron-withdrawing effects; safety data available per GHS guidelines.

Key Comparative Insights:

Substituent Effects on Solubility: The hydroxyl group in the target compound may improve water solubility compared to lipophilic analogs like the difluoromethyl derivative . However, the (2Z)-4-(4-methylanilino) analog is water-insoluble despite a polar amine group, suggesting steric or crystallinity factors dominate . Piperazine-containing analogs (e.g., ethylpiperazine, phenylpiperazine) likely exhibit pH-dependent solubility due to their basic nitrogen atoms .

Acid-Base Properties: The dissociation constant (pKa ~2.81) of the (2Z)-4-(4-methylanilino) analog indicates moderate acidity, comparable to carboxylic acids. The target compound’s hydroxyl group may slightly lower its pKa .

Synthetic Accessibility :

  • Maleic anhydride reactions (e.g., with p-toluidine) yield high-purity products (~94%), suggesting scalable synthesis for the target compound if similar methodologies are applied .

The hydroxyl group in the target compound may reduce toxicity compared to halogenated derivatives.

Research Implications and Gaps

While structural analogs provide a foundation for understanding the target compound, direct experimental data on its synthesis, crystallography (e.g., SHELX-refined structures ), and biological activity are absent. Future studies should prioritize:

  • Solubility Profiling: Systematic testing in polar/non-polar solvents.
  • SHELX-Based Crystallography : To resolve stereochemical details and intermolecular interactions.
  • Comparative Bioactivity : Assessing enzyme inhibition or cytotoxicity relative to piperidine/piperazine derivatives.

Preparation Methods

Preparation Methods of (E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Functionalization of a piperidine derivative with a hydroxyethyl substituent.
  • Coupling of the functionalized piperidine with a maleic acid or maleic anhydride derivative to introduce the 4-oxobut-2-enoic acid moiety.
  • Control of stereochemistry to ensure the E-configuration of the double bond.

Key Synthetic Steps

Preparation of the Piperidine Intermediate

The 1-hydroxyethyl-piperidine moiety can be synthesized by selective alkylation or substitution reactions on piperidine, introducing the hydroxyethyl group at the nitrogen atom. This step often requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Coupling with Maleic Anhydride or Maleic Acid Derivatives

The coupling step typically involves reacting the functionalized piperidine with maleic anhydride or a related activated maleic acid derivative. This reaction is usually performed in an organic solvent such as acetone or dichloromethane under mild conditions (ambient temperature to reflux), sometimes in the presence of a base or coupling agent to facilitate amide or ester bond formation.

  • For example, maleic anhydride (1.5 equivalents) and triethylamine (1.5 equivalents) in acetone stirred at ambient temperature for 2 to 24 hours can yield the corresponding 4-oxobut-2-enoic acid derivatives with good yields (65-79%).
Use of Coupling Agents

In some protocols, coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like N,N-diisopropylethylamine (DIEA) are used to activate the carboxylic acid group for amide bond formation with the piperidine amine.

  • A typical reaction mixture might include the acid derivative, HATU (1.2 equivalents), DIEA (1.2 equivalents), and the piperidine amine (1.1 equivalents) in dry dichloromethane, stirred under argon at room temperature for 16 hours.

Purification and Isolation

After the reaction completion, the mixture is typically worked up by:

  • Extraction with aqueous acid (e.g., 1 M HCl) and water to remove impurities.
  • Drying the organic phase over sodium sulfate.
  • Evaporation of solvents under reduced pressure.
  • Purification by silica gel column chromatography using solvent systems such as dichloromethane:methanol (70:1 v/v) to isolate the pure compound.

Data Table: Representative Preparation Conditions and Yields

Step Reagents and Conditions Solvent Temperature Time Yield (%) Notes
Piperidine hydroxyethylation Selective alkylation/substitution on piperidine Various Ambient to reflux Several hours N/A Requires control to avoid over-alkylation
Coupling with maleic anhydride Maleic anhydride (1.5 eq), triethylamine (1.5 eq) Acetone Ambient temperature 2–24 hours 65–79 Formation of 4-oxobut-2-enoic acid derivative
Amide bond formation Acid derivative, HATU (1.2 eq), DIEA (1.2 eq), piperidine amine (1.1 eq) Dry dichloromethane Room temperature 16 hours 62 Under argon atmosphere, followed by extraction
Purification Silica gel chromatography (DCM:MeOH = 70:1) N/A N/A N/A N/A Removal of impurities, isolation of pure product

Research Findings and Analysis

  • The use of maleic anhydride derivatives is a common and effective strategy to introduce the α,β-unsaturated 4-oxobut-2-enoic acid moiety, which is essential for the compound’s structure and reactivity.
  • Coupling agents like HATU significantly improve the efficiency of amide bond formation between the piperidine amine and the acid derivative, yielding cleaner products and higher yields compared to direct coupling without activation.
  • Reaction conditions such as temperature, solvent choice, and reaction time are critical to maintaining the E-configuration of the double bond and preventing side reactions such as polymerization or isomerization.
  • Purification by silica gel chromatography using low polarity solvents with minimal methanol content ensures the removal of residual coupling agents, by-products, and unreacted starting materials, yielding analytically pure compounds suitable for further applications.

Q & A

Q. What are the common synthetic routes for (E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid?

The compound is typically synthesized via condensation reactions involving piperidine derivatives and α,β-unsaturated carbonyl intermediates. For example:

  • Step 1 : React 4-(1-hydroxyethyl)piperidine with maleic anhydride or a similar dienophile under controlled pH (e.g., using sodium acetate buffer, pH 4.6) to form the α,β-unsaturated ester intermediate .
  • Step 2 : Hydrolyze the ester group under basic conditions (e.g., NaOH in methanol/water) to yield the carboxylic acid .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Key Data :

IntermediateReagentsYield (%)Purity (HPLC)
Ester derivativeMaleic anhydride, DMF65–75≥95%
Final compoundNaOH, MeOH/H₂O50–60≥98%

Q. Which spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Confirm the (E)-configuration of the α,β-unsaturated system (typical coupling constant J = 12–16 Hz for trans double bonds) and piperidine ring substitution patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹) .
  • Mass Spectrometry (ESI-TOF) : Verify molecular ion peaks ([M+H]⁺ or [M-H]⁻) and fragmentation patterns consistent with the structure .

Advanced Research Questions

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

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